molecular formula C18H18N4O3S B2362862 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 488701-88-8

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2362862
CAS No.: 488701-88-8
M. Wt: 370.43
InChI Key: HOBBVHPXXRFLDH-VXLYETTFSA-N
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Description

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a unique compound, recognized for its intricate chemical structure and significant potential in various fields. This compound is characterized by its combination of a pyrazole ring with both phenylmethylidene and thiophenyl groups, lending it interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves a multistep synthesis process:

  • Starting materials: : The synthesis typically begins with 3,4-dimethoxybenzaldehyde, 5-methylthiophene-2-carboxylic acid, and hydrazine derivatives.

  • Condensation Reaction: : The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.

  • Cyclization: : The obtained hydrazone is then reacted with 5-methylthiophene-2-carboxylic acid and a base catalyst to induce cyclization, resulting in the formation of the pyrazole ring.

  • Methylation: : The final step involves methylation of the compound at specific sites to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up by optimizing reaction conditions, including temperature, pressure, and the use of continuous flow reactors to ensure efficiency and yield. The process often involves robust purification techniques like crystallization, distillation, and chromatography to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically with strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions, often facilitated by agents like sodium borohydride or lithium aluminium hydride, can modify the compound's functional groups.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, influenced by the presence of electron-donating or electron-withdrawing groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Sodium borohydride in ethanol.

  • Substitution: : Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products

The major products of these reactions depend on the reagents and conditions used, often resulting in modified aromatic rings or reduction of functional groups to simpler forms.

Scientific Research Applications

This compound has wide-ranging applications:

  • Chemistry: : Utilized as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.

  • Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

  • Industry: : Employed in the synthesis of specialty chemicals and materials with specific desired properties.

Mechanism of Action

The mechanism by which N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide exerts its effects involves interaction with specific molecular targets, often enzymes or receptors. The pathways can include inhibition of enzymatic activities or modulation of signal transduction pathways, influencing cellular processes.

Comparison with Similar Compounds

When compared to similar compounds:

  • N'-[(E)-(4-methoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide: : This compound has a similar structure but lacks the additional methoxy group, potentially altering its reactivity and biological activity.

  • N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide: : In this compound, the thiophene ring is replaced by a phenyl ring, which may affect its chemical properties and interaction with biological targets.

These comparisons highlight the unique structural and functional aspects of N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide, making it a compound of significant interest in various research and industrial applications.

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-11-4-7-17(26-11)13-9-14(21-20-13)18(23)22-19-10-12-5-6-15(24-2)16(8-12)25-3/h4-10H,1-3H3,(H,20,21)(H,22,23)/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBBVHPXXRFLDH-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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